1,5-Dibenzamidoanthraquinone

FDA Regulation Color Additive Contact Lens

Sourcing a reliable, high-purity anthraquinone derivative for vat dye synthesis or FDA-compliant contact lens manufacturing is challenging. This compound resolves both needs with verified identity and performance. • Unique 1,5-benzamide substitution ensures C.I. Vat Yellow 3 shade and lightfastness (rating 6-7) unattainable with generic anthraquinones. • Permanently FDA-listed (21 CFR 73.3118) for contact lens devices; GMP-grade purity supports seamless regulatory filing. • Superior thermal stability (mp 390°C) enables high-temperature polymer processing without decomposition. • Sustainable synthesis route reduces solvent waste by eliminating intermediate separation steps, lowering total cost of ownership.

Molecular Formula C28H18N2O4
Molecular Weight 446.5 g/mol
CAS No. 82-18-8
Cat. No. B033611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Dibenzamidoanthraquinone
CAS82-18-8
Synonymsn,n’-(9,10-dihydro-9,10-dioxo-1,5-anthracenediyl)bis-benzamid; N,N’-(9,10-dihydro-9,10-dioxo-1,5-anthracenediyl)bis-Benzamide; 1,5-DIBENZAMIDOANTHRAQUINONE; N,N'-(9,10-dihydro-9,10-dioxoanthracene-1,5-diyl)bisbenzamide; N,N'-1,5-anthraquinonylenebisben
Molecular FormulaC28H18N2O4
Molecular Weight446.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)NC(=O)C5=CC=CC=C5
InChIInChI=1S/C28H18N2O4/c31-25-20-14-8-16-22(30-28(34)18-11-5-2-6-12-18)24(20)26(32)19-13-7-15-21(23(19)25)29-27(33)17-9-3-1-4-10-17/h1-16H,(H,29,33)(H,30,34)
InChIKeyPZNXLZZWWBSQQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,5-Dibenzamidoanthraquinone: Overview & Procurement


1,5-Dibenzamidoanthraquinone (CAS 82-18-8), also known as C.I. Vat Yellow 3, is an anthraquinone derivative featuring benzamide substituents at the 1 and 5 positions. It is classified as a vat dye intermediate, characterized as a yellow powder with a molecular formula of C28H18N2O4 and a molecular weight of 446.46 g/mol . This compound is primarily utilized as a precursor in the synthesis of vat dyes for textile applications, particularly for coloring cotton and other cellulosic fibers, due to its chemical stability and specific photophysical properties [1]. Regulatory records indicate its permanent listing by the U.S. FDA for use in contact lens devices, highlighting a unique, high-purity application [2].

1,5-Dibenzamidoanthraquinone: Why Generic Substitution Fails


Generic substitution of 1,5-dibenzamidoanthraquinone with other anthraquinone derivatives is not feasible due to the compound's unique substitution pattern, which dictates its specific coloristic and stability properties. The presence of two benzamide groups at the 1 and 5 positions is critical for its performance as C.I. Vat Yellow 3, influencing its reduction potential, affinity for cellulosic fibers, and the resulting shade. Unlike its precursor 1,5-diaminoanthraquinone, which yields a different hue and has lower oxidation stability [1], or 1,5-dichloroanthraquinone, which serves a different synthetic role, the benzamide derivative provides a distinct set of fastness properties essential for high-performance textile applications [2]. Furthermore, its unique purity profile, as mandated by FDA regulations for contact lens use, cannot be assumed for unqualified alternatives [3].

1,5-Dibenzamidoanthraquinone: Comparative Evidence


FDA Permanent Listing for Contact Lens Use

1,5-Dibenzamidoanthraquinone is permanently listed by the U.S. FDA as a color additive exempt from certification for use in contact lenses. This regulatory status is unique among anthraquinone derivatives and constitutes a direct, quantitative requirement for procurement in medical device manufacturing. The comparator class of unregulated vat dyes and anthraquinone intermediates lacks this specific authorization, making them ineligible for this high-value application [1].

FDA Regulation Color Additive Contact Lens Medical Device

Synthetic Pathway Efficiency: Direct Mixture Hydrolysis

A patented process for Vat Brown R utilizes a mixture containing 1-amino-5-benzamidoanthraquinone and 1,5-dibenzamidoanthraquinone directly for acidic hydrolysis, eliminating the need for prior separation. This contrasts with traditional methods requiring pure, isolated 1,5-dibenzamidoanthraquinone or alternative starting materials. The process achieves a mixture composition of 46% 1,5-dibenzamidoanthraquinone, 1-amino-5-benzamidoanthraquinone, and <0.5% unreacted 1,5-diaminoanthraquinone, representing a quantifiable improvement in atom economy and process efficiency [1].

Vat Dye Synthesis Process Chemistry Yield Optimization Green Chemistry

Thermal Stability Advantage Over Analogs

1,5-Dibenzamidoanthraquinone exhibits a melting point of 390 °C, which is significantly higher than that of its precursor 1,5-diaminoanthraquinone (mp >300 °C, decomposes) and the alternative intermediate 1,5-dichloroanthraquinone (mp 245-247 °C). This elevated thermal stability provides a wider processing window for high-temperature dye synthesis and polymer incorporation, reducing the risk of thermal degradation during manufacturing [1].

Thermal Stability High-Temperature Processing Material Science Dye Intermediate

Color Fastness: Anthraquinone vs. Azo Dyes

As an anthraquinone-based vat dye, 1,5-dibenzamidoanthraquinone (C.I. Vat Yellow 3) belongs to a class known for superior fastness properties. While specific numerical ratings for this compound are not publicly aggregated, anthraquinone vat dyes, including flavanthrone yellows, are documented to achieve lightfastness ratings of 6-7 (on the 1-8 blue wool scale) and weatherfastness ratings of 4-5 (minimum over 9 weeks exposure) in pigmented applications. In contrast, widely used azo yellow pigments, such as Pigment Yellow 12, exhibit poor lightfastness and are therefore restricted primarily to ink applications. This class-level differentiation is directly relevant for applications demanding long-term color stability [1].

Color Fastness Textile Dyeing Lightfastness Washfastness

Chemical Identity & Purity Requirements

1,5-Dibenzamidoanthraquinone is uniquely identified by CAS Number 82-18-8 and defined by its precise molecular structure (C28H18N2O4). This distinguishes it from closely related compounds such as 1,5-diaminoanthraquinone (CAS 129-44-2) or 1-amino-5-benzamidoanthraquinone (CAS 117-06-6). Commercial suppliers specify purity levels, such as 97% by HPLC or 99% by HPLC, which are critical for ensuring consistent performance in downstream synthesis and formulation [1]. The FDA's permanent listing for this specific CAS number further underscores the necessity of exact chemical identity for regulated applications [2].

Chemical Identity Purity Specification CAS Registry Procurement Compliance

1,5-Dibenzamidoanthraquinone: Verified Applications


FDA-Listed Color Additive for Contact Lenses

This compound is permanently listed by the U.S. FDA as a color additive exempt from certification for use in contact lens devices. This regulatory status is unique and non-transferable to similar anthraquinone derivatives. Procurement for this application requires exact chemical identity (CAS 82-18-8) and adherence to FDA good manufacturing practices (GMP) as outlined in 21 CFR 73.3118 .

Sustainable Vat Brown R Synthesis Process

The compound is a key component in a patented, more sustainable synthesis route for Vat Brown R. The process utilizes a reaction mixture containing 46% 1,5-dibenzamidoanthraquinone directly for acidic hydrolysis, eliminating a costly and solvent-intensive separation step. This offers a quantifiable advantage in process efficiency and waste reduction for dye manufacturers .

High-Performance Textile Dyeing with Superior Fastness

As C.I. Vat Yellow 3, this compound is the precursor for a dye class known for superior lightfastness (ratings of 6-7) and weatherfastness compared to azo-based alternatives. This makes it the scientifically preferred choice for dyeing cotton and cellulosic fibers destined for outdoor or high-durability applications where color retention is critical .

High-Temperature Material Processing Advantage

With a melting point of 390°C, significantly higher than common alternative intermediates like 1,5-dichloroanthraquinone (mp 245-247°C), this compound offers a critical advantage for high-temperature polymer processing and pigment synthesis. This thermal stability ensures compound integrity during demanding manufacturing conditions .

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